molecular formula C11H21NO2 B2614832 N-(2-cyclopropyl-2-hydroxypropyl)pivalamide CAS No. 1286704-93-5

N-(2-cyclopropyl-2-hydroxypropyl)pivalamide

Cat. No.: B2614832
CAS No.: 1286704-93-5
M. Wt: 199.294
InChI Key: TXZQONWSVHULOP-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)pivalamide: is a chemical compound characterized by the presence of a cyclopropyl group, a hydroxypropyl group, and a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)pivalamide typically involves the reaction of cyclopropyl-containing intermediates with pivaloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)pivalamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)pivalamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the formation of stereotriads through oxymercuration of substituted cyclopropylcarbinols.

    Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-substrate interactions due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and nanogels.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)pivalamide involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic pockets in proteins. The pivalamide moiety can participate in amide bond formation, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pivalamide (2,2-dimethylpropanamide): A simple amide substituted with a tert-butyl group.

    N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide: A compound with similar structural features but with an additional phenyl group.

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)pivalamide is unique due to its combination of a cyclopropyl group and a hydroxypropyl group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2,3)9(13)12-7-11(4,14)8-5-6-8/h8,14H,5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZQONWSVHULOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C)(C1CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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